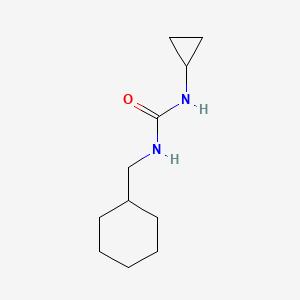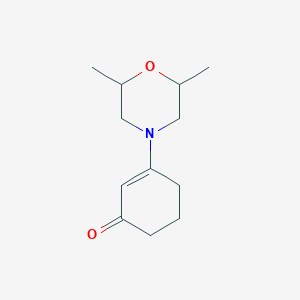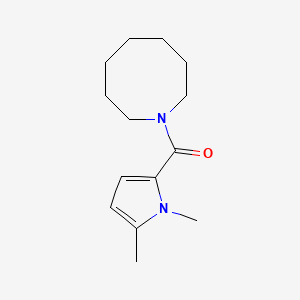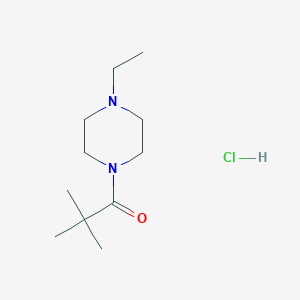![molecular formula C19H15Cl2N3O B7504198 2,4-dichloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7504198.png)
2,4-dichloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DCPB and has been synthesized using various methods.
作用机制
The mechanism of action of DCPB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, DCPB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. In diabetes research, DCPB has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism. In Alzheimer's disease research, DCPB has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
DCPB has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, DCPB has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of certain oncogenes. In diabetes research, DCPB has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. In Alzheimer's disease research, DCPB has been shown to improve cognitive function, reduce amyloid-beta accumulation, and decrease neuroinflammation.
实验室实验的优点和局限性
One advantage of using DCPB in lab experiments is that it has been extensively studied and has a well-established synthesis method. Another advantage is that it has shown promising results in various scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Another limitation is that its effects may vary depending on the cell or tissue type, which may complicate its use in certain experiments.
未来方向
There are several future directions for DCPB research. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential use in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, future research may focus on optimizing the synthesis method of DCPB and improving its pharmacokinetic properties.
合成方法
DCPB can be synthesized using different methods, including the reaction between 2,4-dichlorobenzoyl chloride and 2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid. This method involves the use of a base such as triethylamine or pyridine to facilitate the reaction. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
DCPB has been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, DCPB has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, DCPB has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, DCPB has been shown to improve cognitive function and reduce amyloid-beta accumulation.
属性
IUPAC Name |
2,4-dichloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O/c20-12-9-10-14(16(21)11-12)19(25)22-18-15-7-4-8-17(15)23-24(18)13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMHHNNPMKCLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7504144.png)
![5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504155.png)
![N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504156.png)
![N-[4-methoxy-3-(pyridin-4-ylmethoxy)phenyl]-3-phenylpropanamide](/img/structure/B7504157.png)
![[4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7504175.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7504182.png)
![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7504184.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]propanamide](/img/structure/B7504190.png)


